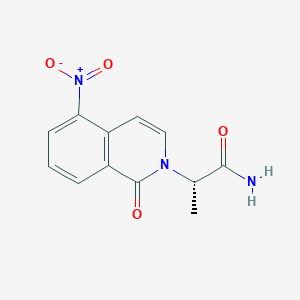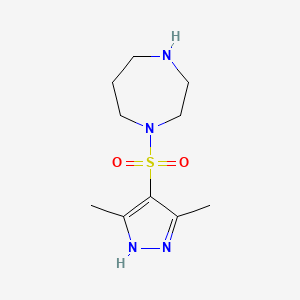
8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of methoxy, methyl, and phenyl groups attached to the chromene core. Chromenes are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of resorcinol derivatives with appropriate aldehydes under acidic or basic conditions. For instance, resorcinol can react with 3-chloropropanoic acid to form 7-hydroxychroman-4-one, which can then undergo further reactions to introduce the methoxy, methyl, and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of green chemistry principles, such as employing recyclable catalysts and solvents, is becoming increasingly common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinone derivatives.
Reduction: Reduction reactions can be used to modify the chromene ring or to reduce any carbonyl groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted chromenes with different functional groups .
Wissenschaftliche Forschungsanwendungen
8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways. The compound may also inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2-phenyl-4H-chromen-4-one: Similar in structure but lacks the methyl group at the 6-position.
8-Methoxy-2-phenyl-4H-chromen-4-one: Similar but lacks the methyl group at the 6-position.
2-Phenyl-4H-chromen-4-one: Lacks both the methoxy and methyl groups.
Uniqueness
8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
5461-99-4 |
|---|---|
Molekularformel |
C17H16O3 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
8-methoxy-6-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O3/c1-11-8-13-14(18)10-15(12-6-4-3-5-7-12)20-17(13)16(9-11)19-2/h3-9,15H,10H2,1-2H3 |
InChI-Schlüssel |
DVKYEWQUGKCKRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)OC)OC(CC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)


![12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B11854141.png)
![[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11854148.png)

![6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11854170.png)

![(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol](/img/structure/B11854184.png)
![4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one](/img/structure/B11854186.png)
